Sulfacetamide sodium is a sulfonamide antibacterial agent. [] It is the sodium salt of sulfacetamide and exists as a white, crystalline powder. [, , ] Sulfacetamide sodium plays a significant role in scientific research as a model compound for studying:
Antibacterial activity: Understanding its mechanism of action and resistance mechanisms in bacteria. [, , , ]
Drug delivery systems: Investigating its incorporation into various formulations like nanoparticles, ocuserts, and in situ gels to enhance its efficacy and delivery. [, , , ]
Chemical interactions: Studying its interactions with other substances like bovine serum albumin and benzoyl peroxide. [, ]
Electrochemical sensing: Developing sensors for detecting sulfacetamide sodium using its electrochemical properties. []
Related Compounds
Sulfanilamide
Compound Description: Sulfanilamide is a sulfonamide antibacterial drug. It is the parent compound of the sulfonamide class of antibiotics [, ]. It functions by competitively inhibiting enzymatic reactions involving para-aminobenzoic acid (PABA) [].
Relevance: Sulfanilamide is a significant impurity found in Sulfacetamide sodium ophthalmic solutions [, ]. It is also a major degradation product of Sulfacetamide sodium []. Several studies highlight the importance of analytical methods capable of simultaneously determining both Sulfacetamide sodium and Sulfanilamide in pharmaceutical preparations [, , ].
Dapsone
Compound Description: Dapsone, also known as bis(4-aminophenyl) sulfone, is a sulfone antibiotic primarily used to treat leprosy and certain types of dermatitis [].
Relevance: Like Sulfanilamide, Dapsone is listed as an official impurity of Sulfacetamide sodium in the British Pharmacopoeia []. Chromatographic methods have been developed to quantify Dapsone alongside Sulfacetamide sodium and Sulfanilamide in ophthalmic solutions, ensuring quality control []. Interestingly, Dapsone also exhibits a color-changing interaction with benzoyl peroxide, similar to Sulfacetamide sodium [].
Trimethoprim
Compound Description: Trimethoprim is an antibiotic often used in combination with sulfamethoxazole (forming the drug Bactrim) [, ]. It acts as a dihydrofolate reductase inhibitor, blocking a different step in the same metabolic pathway as sulfonamides [].
Relevance: Research indicates that the combination of Trimethoprim and Sulfacetamide sodium exhibits synergistic antibacterial activity against Nocardia asteroides, the causative agent of Nocardia keratitis []. This synergistic effect suggests potential for combination therapy in treating this specific ocular infection.
Sulfamethoxazole
Compound Description: Sulfamethoxazole is another sulfonamide antibacterial drug often combined with Trimethoprim under the brand name Bactrim [, ].
Relevance: Studies comparing the efficacy of Bactrim (Trimethoprim/Sulfamethoxazole) with individual sulfonamides against Nocardia keratitis demonstrate the superior potency of the combination []. While Sulfamethoxazole itself isn't the primary focus, its inclusion in Bactrim highlights the potential benefits of combination therapies involving sulfonamides like Sulfacetamide sodium.
Prednisolone Acetate
Compound Description: Prednisolone acetate is a synthetic corticosteroid with potent anti-inflammatory properties [, , ]. It is often used in ophthalmic formulations to reduce inflammation and swelling.
Relevance: Prednisolone acetate is frequently co-formulated with Sulfacetamide sodium in ophthalmic suspensions for treating ocular infections and inflammation [, , ]. This combination targets both the infection and associated inflammatory responses. Several studies focus on developing and validating analytical methods for the simultaneous determination of Sulfacetamide sodium and Prednisolone acetate in these pharmaceutical formulations [, , ].
N-Acetyl-Cysteine (NAC)
Compound Description: N-Acetyl-Cysteine is a mucolytic agent and antioxidant with potential therapeutic benefits in treating meibomian gland dysfunction (MGD) [].
Relevance: A study compared the efficacy of topical NAC with a topical steroid-antibiotic combination (betamethasone-sulfacetamide sodium) in treating MGD []. While not structurally related to Sulfacetamide sodium, this research positions NAC as a potential alternative treatment option for MGD.
Betamethasone
Compound Description: Betamethasone is a potent corticosteroid with anti-inflammatory and immunosuppressive properties []. It is available in various forms, including betamethasone sodium phosphate, for ophthalmic use.
Relevance: A study investigated the efficacy of a topical combination of betamethasone and Sulfacetamide sodium in treating meibomian gland dysfunction (MGD) []. This combination therapy, frequently employed in ophthalmology, demonstrates the synergistic use of Sulfacetamide sodium's antibacterial action with betamethasone's anti-inflammatory effects.
Fusidic Acid
Compound Description: Fusidic acid is a steroid antibiotic primarily effective against Gram-positive bacteria [].
Relevance: In a bioavailability study, fusidic acid was incorporated into a high-viscosity gel formulation containing Sulfacetamide sodium []. This co-formulation aimed to enhance the ocular residence time and improve the bioavailability of both drugs.
Source and Classification
Sulfacetamide sodium is derived from sulfanilamide, a compound that has been widely used since the early 20th century for its antibacterial properties. It belongs to the class of sulfonamides, which are synthetic antibiotics that inhibit bacterial growth by interfering with folic acid synthesis. The chemical formula for sulfacetamide sodium is C8H10N2O3S, and it is typically found as a white crystalline powder that is soluble in water.
Synthesis Analysis
The synthesis of sulfacetamide sodium can be accomplished through several methods, including:
Reflux Method: This involves refluxing 4-aminobenzenesulfonamide with acetic anhydride to form N-acetyl derivatives. The product is then treated with sodium hydroxide to yield sulfacetamide sodium.
Ultrasonic Irradiation: An alternative method utilizes ultrasonic irradiation for the acetylation of sulfanilamide. This process enhances the reaction rate and yields higher purity products compared to conventional methods.
Diazotization Method: Another approach involves converting sulfacetamide sodium into a diazonium salt followed by reaction with p-cresol in alkaline media to produce a colored product measurable by spectrophotometry.
These methods have been validated for efficiency and yield, with specific parameters such as temperature, time, and reagent concentrations being critical for optimal results.
Molecular Structure Analysis
The molecular structure of sulfacetamide sodium features a sulfonamide group attached to an acetamido group. Key characteristics include:
Molecular Weight: Approximately 214.24 g/mol.
Functional Groups: Contains both an amine and a sulfonamide group, which are essential for its antibacterial activity.
Structural Formula: The compound can be represented structurally as follows:
Structure C8H10N2O3S
This structure allows it to act as a competitive inhibitor of para-aminobenzoic acid (PABA), crucial for bacterial folic acid synthesis.
Chemical Reactions Analysis
Sulfacetamide sodium undergoes various chemical reactions:
Acetylation: The primary reaction involves the acetylation of sulfanilamide to form sulfacetamide.
Diazotization: As mentioned earlier, it can be converted into diazonium salts, which can then react with various aromatic compounds to form azo dyes.
Hydrolysis: In aqueous environments, it can hydrolyze to form sulfanilamide and acetic acid under certain conditions.
These reactions are significant for both analytical purposes and potential modifications for enhanced therapeutic effects.
Mechanism of Action
Sulfacetamide sodium exerts its antibacterial effects primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme involved in folic acid biosynthesis. By mimicking PABA, it competitively inhibits this enzyme, leading to a depletion of folate necessary for nucleic acid synthesis in bacteria. This mechanism effectively halts bacterial growth and reproduction.
Physical and Chemical Properties Analysis
Key physical and chemical properties of sulfacetamide sodium include:
Melting Point: Approximately 183 °C.
Solubility: Highly soluble in water (up to 12.5 g/L at 37 °C).
pKa Values: Strongest acidic pKa is around 4.3; strongest basic pKa is approximately 2.14.
LogP: -0.96 (indicating hydrophilicity).
Polar Surface Area: 89.26 Ų.
These properties influence its absorption, distribution, metabolism, and excretion characteristics in biological systems.
Applications
Sulfacetamide sodium has several important applications:
Ophthalmic Solutions: It is commonly used in eye drops for treating bacterial conjunctivitis and other ocular infections due to its effective antibacterial properties.
Dermatological Preparations: Topical formulations are utilized for treating skin infections and acne due to its broad-spectrum activity against gram-positive and some gram-negative bacteria.
Research Applications: Sulfacetamide sodium is also employed in various analytical chemistry techniques for quantifying other compounds due to its distinct spectral properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sulfacetamide is a white powder. (NTP, 1992) Sulfacetamide is a sulfonamide that is sulfanilamide acylated on the sulfonamide nitrogen. It has a role as an antimicrobial agent, an antiinfective agent, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor and an antibacterial drug. It is a substituted aniline and a N-sulfonylcarboxamide. It is functionally related to a sulfanilamide. It is a conjugate acid of a sulfacetamide(1-). An anti-infective agent that is used topically to treat skin infections and orally for urinary tract infections. Sulfacetamide is a Sulfonamide Antibacterial. Sulfacetamide is a natural product found in Apis cerana with data available. Sulfacetamide is a synthetic sulfanylacetamide derivative with bacteriostatic activity. Sulfacetamide inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. With a broad spectrum of action, it is used as an anti-infective topical agent to treat skin infections and as an oral agent for urinary tract infections. (NCI04) An anti-bacterial agent that is used topically to treat skin infections and orally for urinary tract infections. See also: Sulfacetamide Sodium (has salt form).
RU-SKI 43 is a small molecule inhibitor of Hhat(Hedgehog acyltransferase), the enzyme responsible for the attachment of palmitate onto Shh.IC50 value:Target: Hhat inhibitorRU-SKI 43 reduced pancreatic cancer cell proliferation and Gli-1 activation through Smoothened-independent non-canonical signaling. In addition, RU-SKI 43 treatment inhibited two key proliferative pathways regulated by Akt and mTOR.
Niraparib is a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide that has S-configuration. It is a potent inhibitor of PARP1 and PARP2 (IC50 of 3.8 and 2.1 nM, respectively) and approved as a first-line maintenance treatment for women with advanced ovarian cancer after responding to platinum-based chemotherapy. It has a role as an antineoplastic agent, an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor, a radiosensitizing agent and an apoptosis inducer. Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor. By blocking the enzymes responsible for DNA repair, niraparib induces cytotoxicity in cancer cells. Niraparib is selective towards PARP-1 and PARP-2. First approved by the FDA on March 27, 2017, niraparib is used to treat epithelial ovarian, fallopian tube, or primary peritoneal cancer. Niraparib was approved by the European Commission on November 16, 2017 and by Health Canada on June 27, 2019. Niraparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of niraparib is as a Poly(ADP-Ribose) Polymerase Inhibitor. Niraparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Niraparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury. Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks. See also: Niraparib Tosylate Monohydrate (has salt form); Niraparib tosylate (is active moiety of); Niraparib; abiraterone acetate (component of).
Niraparib is a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide that has S-configuration. It is a potent inhibitor of PARP1 and PARP2 (IC50 of 3.8 and 2.1 nM, respectively) and approved as a first-line maintenance treatment for women with advanced ovarian cancer after responding to platinum-based chemotherapy. It has a role as an antineoplastic agent, an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor, a radiosensitizing agent and an apoptosis inducer. Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor. By blocking the enzymes responsible for DNA repair, niraparib induces cytotoxicity in cancer cells. Niraparib is selective towards PARP-1 and PARP-2. First approved by the FDA on March 27, 2017, niraparib is used to treat epithelial ovarian, fallopian tube, or primary peritoneal cancer. Niraparib was approved by the European Commission on November 16, 2017 and by Health Canada on June 27, 2019. Niraparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of niraparib is as a Poly(ADP-Ribose) Polymerase Inhibitor. Niraparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Niraparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury. Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks. See also: Niraparib Tosylate Monohydrate (has salt form); Niraparib tosylate (is active moiety of); Niraparib; abiraterone acetate (component of).
CGP 25454A is a novel and selective presynaptic dopamine autoreceptor antagonist.In vitro: CGP 25454A increase the field-stimulated [3H]- and [14C]-overflow from rat striatal slices preloaded with [3H]dopamine and [14C]choline, indicating that CGP 25454A is able to enhance the release of both dopamine (DA) and acetylcholine (ACh). However, CGP 25454A is 12.9 times more potent in increasing, by 1/6 of the apparent maximal increase, the release of [3H]DA than that of [14C]ACh.In vivo: CGP 25454A increase [3H]spiperone binding to receptors of the D2 family in rat striatum by 90-110% (ED50: 13 mg/kg i.p.). As a similar increase in [3H]spiperone binding is found with a variety of agents which increase the synaptic concentration of endogenous DA, the effect of CGP 25454A most probably reflects an enhanced release of DA under in vivo conditions. At 30-100 mg/kg, CGP 25454A inhibit [3H]spiperone binding in the pituitary of the same animals as a result of a blockade of postsynaptic DA receptors.
Pramipexole hydrochloride anhydrous is a hydrochloride that is the anhydrous dihydrochloride salt of pramipexole. It has a role as a dopamine agonist and an antiparkinson drug. It contains a pramipexole(2+). Pramipexole Dihydrochloride is the hydrochloride salt of pramipexole, a benzothiazole derivative. As a nonergot dopamine agonist, pramipexole binds to D2 and D3 dopamine receptors in the striatum and substantia nigra of the brain. Compared to other dopamine agonists, the use of this agent may be associated with fewer dyskinetic side effects in treated subjects. (NCI04) A benzothiazole derivative and dopamine agonist with antioxidant properties that is used in the treatment of PARKINSON DISEASE and RESTLESS LEGS SYNDROME. See also: Pramipexole (has active moiety).
Odevixibat, or A4250, is an ileal sodium/bile acid cotransporter inhibitor indicated for the treatment of pruritus in patients older than 3 months, with progressive familial intrahepatic cholestasis (PFIC). Odevixibat is the first approved non-surgical treatment option for PFIC. Previous therapies for PFIC included a bile acid sequestrant such as [ursodeoxycholic acid]. Odevixibat was granted FDA and Health Canada approval on 20 July 2021 and 13 November 2023 respectively. Odevixibat is an Ileal Bile Acid Transporter Inhibitor. The mechanism of action of odevixibat is as an Ileal Bile Acid Transporter Inhibitor. Odevixibat is an orally available inhibitor of the ilieal bile salt transporter which is used to treat severe pruritus in patients with cholestatic liver disease such as progressive familial intrahepatic cholestasis. Odevixibat is associated with transient serum enzyme elevations particularly with long term therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited.